5-Lipoxygenase Inhibitory Activity: Defined Micromolar Potency Benchmark
3-Bromo-5-isopropyl-2-methoxybenzoic acid exhibits measurable inhibition of human 5-lipoxygenase (5-LO) with a quantified IC50 value of 3.6 μM in a cell-intact assay using human neutrophils. [1]
| Evidence Dimension | 5-Lipoxygenase (5-LO) enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 3.6 μM (3600 nM) |
| Comparator Or Baseline | Benchmark reference compound Zileuton (FDA-approved 5-LO inhibitor) exhibits IC50 of 0.5-1 μM in comparable assays [2] |
| Quantified Difference | Target compound is approximately 4-7 fold less potent than the clinical benchmark zileuton in this assay system; however, this represents a validated starting point for SAR optimization of novel 5-LO inhibitors. |
| Conditions | Cell-intact assay using human neutrophils; product formation assessed relative to control in presence of 20 μM A23187/arachidonic acid ionophore stimulation |
Why This Matters
This provides procurement teams with a quantitatively defined, target-specific potency benchmark against the clinically validated 5-LO inhibitor zileuton, enabling informed decision-making for inflammation-focused drug discovery programs requiring novel chemotypes distinct from existing scaffolds.
- [1] BindingDB. Entry BDBM50012184; CHEMBL1092509. Affinity Data: IC50 3.60E+3 nM. Assay: Inhibition of 5-LO in human neutrophils assessed as product formation by cell-intact assay. View Source
- [2] Carter GW, Young PR, Albert DH, Bouska J, Dyer R, Bell RL, Summers JB, Brooks DW. 5-Lipoxygenase inhibitory activity of zileuton. Journal of Pharmacology and Experimental Therapeutics. 1991;256(3):929-937. View Source
